Cas no 1804775-55-0 (Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C10H9F3INO3/c1-5-6(3-9(16)17-2)7(4-8(14)15-5)18-10(11,12)13/h4H,3H2,1-2H3
- InChIKey: LZDVEXUVRSYECY-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(C)=N1)CC(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- トポロジー分子極性表面積: 48.4
- XLogP3: 2.9
Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092014-1g |
Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate |
1804775-55-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Research Briefing on Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804775-55-0)
This research briefing provides an in-depth analysis of the latest advancements related to Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804775-55-0), a compound of significant interest in the field of chemical biology and pharmaceutical research. The compound's unique structural features, including the trifluoromethoxy group and the iodine substitution, make it a valuable intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent literature highlights the role of Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate as a key intermediate in the synthesis of pyridine-based compounds with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of selective kinase inhibitors, which show promise in targeting cancer-related pathways. The compound's reactivity, particularly its ability to undergo cross-coupling reactions, has been leveraged to create diverse libraries of derivatives for high-throughput screening.
In addition to its synthetic applications, Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate has been investigated for its direct biological activity. Preliminary studies suggest that certain derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria, as reported in a 2022 Bioorganic & Medicinal Chemistry Letters article. The trifluoromethoxy group is believed to enhance membrane permeability, a critical factor in overcoming bacterial resistance mechanisms. Further optimization of these derivatives is underway to improve potency and selectivity.
The compound's stability and pharmacokinetic properties have also been a focus of recent research. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition evaluated the metabolic fate of Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate in rodent models. The results indicated favorable metabolic stability, with minimal degradation observed in liver microsome assays. These findings support its potential as a scaffold for developing orally bioavailable drugs, though further studies are needed to assess its toxicity profile.
Looking ahead, researchers are exploring the integration of Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate into fragment-based drug discovery platforms. Its modular structure allows for rapid diversification, enabling the exploration of structure-activity relationships (SAR) in target-oriented synthesis. Collaborative efforts between academic and industrial laboratories are expected to accelerate the development of new therapeutic candidates derived from this compound, particularly in oncology and infectious disease research.
1804775-55-0 (Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate) Related Products
- 2138258-96-3(5-(2-Bromoethoxy)-2-methylpyridine)
- 1248907-73-4(3-Benzyl-1-ethylpiperazine)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 1804681-62-6(Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate)
- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)
- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)
- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)
- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)
- 1175559-45-1(6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)
- 2138104-42-2(2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid)




